molecular formula C22H24BrN3O2 B10947305 N-[3-(4-bromo-1H-pyrazol-1-yl)propyl]-4-[(2,4-dimethylphenoxy)methyl]benzamide

N-[3-(4-bromo-1H-pyrazol-1-yl)propyl]-4-[(2,4-dimethylphenoxy)methyl]benzamide

Cat. No.: B10947305
M. Wt: 442.3 g/mol
InChI Key: QVSIHWSMSUQCDG-UHFFFAOYSA-N
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Description

N-[3-(4-bromo-1H-pyrazol-1-yl)propyl]-4-[(2,4-dimethylphenoxy)methyl]benzamide is a synthetic compound that belongs to the class of heterocyclic compounds. It features a pyrazole ring, a benzamide moiety, and a dimethylphenoxy group. This compound is of interest due to its potential biological and pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(4-bromo-1H-pyrazol-1-yl)propyl]-4-[(2,4-dimethylphenoxy)methyl]benzamide typically involves multiple steps:

    Formation of the pyrazole ring: This can be achieved by reacting 4-bromo-1H-pyrazole with appropriate alkylating agents under basic conditions.

    Attachment of the propyl chain: The pyrazole derivative is then reacted with a propylating agent to introduce the propyl group.

    Formation of the benzamide moiety: The intermediate is further reacted with 4-[(2,4-dimethylphenoxy)methyl]benzoic acid or its derivatives under amide coupling conditions, often using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[3-(4-bromo-1H-pyrazol-1-yl)propyl]-4-[(2,4-dimethylphenoxy)methyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the pyrazole ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen functionalities.

    Reduction: Reduced derivatives with hydrogen replacing the bromine atom.

    Substitution: Substituted derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

N-[3-(4-bromo-1H-pyrazol-1-yl)propyl]-4-[(2,4-dimethylphenoxy)methyl]benzamide has various scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[3-(4-bromo-1H-pyrazol-1-yl)propyl]-4-[(2,4-dimethylphenoxy)methyl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit the activity of certain kinases or interact with G-protein coupled receptors, leading to downstream effects on cellular signaling and function.

Comparison with Similar Compounds

Similar Compounds

    4-bromo-1H-pyrazole: A simpler pyrazole derivative with similar structural features.

    4-[(2,4-dimethylphenoxy)methyl]benzoic acid: A precursor used in the synthesis of the target compound.

    N-(4-bromophenyl)-4-[(2,4-dimethylphenoxy)methyl]benzamide: A structurally related compound with a different substitution pattern.

Uniqueness

N-[3-(4-bromo-1H-pyrazol-1-yl)propyl]-4-[(2,4-dimethylphenoxy)methyl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C22H24BrN3O2

Molecular Weight

442.3 g/mol

IUPAC Name

N-[3-(4-bromopyrazol-1-yl)propyl]-4-[(2,4-dimethylphenoxy)methyl]benzamide

InChI

InChI=1S/C22H24BrN3O2/c1-16-4-9-21(17(2)12-16)28-15-18-5-7-19(8-6-18)22(27)24-10-3-11-26-14-20(23)13-25-26/h4-9,12-14H,3,10-11,15H2,1-2H3,(H,24,27)

InChI Key

QVSIHWSMSUQCDG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OCC2=CC=C(C=C2)C(=O)NCCCN3C=C(C=N3)Br)C

Origin of Product

United States

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